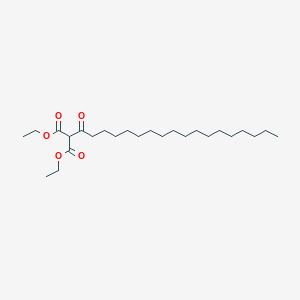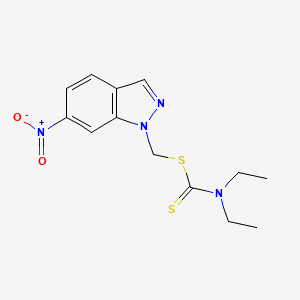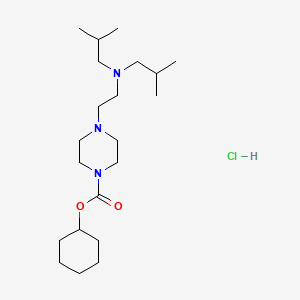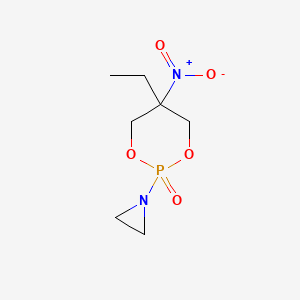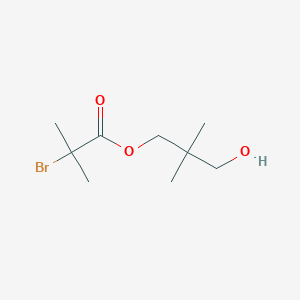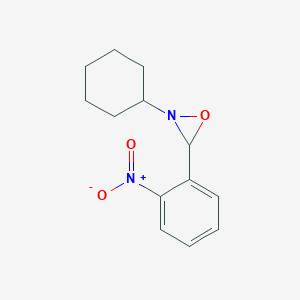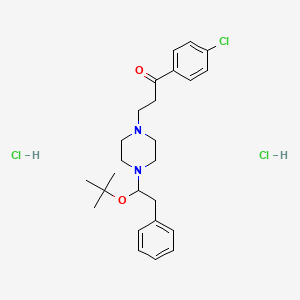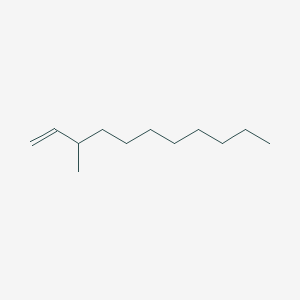
3-Methyl-1-undecene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methyl-1-undecene is an organic compound with the molecular formula C12H24. It is a branched alkene with a methyl group attached to the third carbon of an undecene chain. This compound is part of the larger family of alkenes, which are hydrocarbons containing at least one carbon-carbon double bond. The presence of the double bond makes alkenes more reactive than alkanes, allowing them to participate in a variety of chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
3-Methyl-1-undecene can be synthesized through several methods. One common approach involves the dehydration of alcohols. For instance, 3-methyl-1-undecanol can be dehydrated using acid catalysts such as sulfuric acid or phosphoric acid to yield this compound. Another method involves the Wittig reaction, where a phosphonium ylide reacts with an aldehyde or ketone to form the desired alkene.
Industrial Production Methods
In an industrial setting, this compound can be produced through catalytic cracking of larger hydrocarbons. This process involves breaking down long-chain hydrocarbons into smaller, more useful molecules using a catalyst at high temperatures. The resulting mixture is then separated and purified to obtain this compound.
化学反応の分析
Types of Reactions
3-Methyl-1-undecene undergoes various types of chemical reactions, including:
Oxidation: This reaction can convert the alkene into an epoxide or a diol. Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Hydrogenation of this compound using a catalyst such as palladium on carbon can convert it into 3-methylundecane.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule. For example, bromination using bromine can yield 3-bromo-1-undecene.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous solution under mild conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst at room temperature.
Substitution: Bromine in an inert solvent like carbon tetrachloride at room temperature.
Major Products Formed
Oxidation: 3-Methyl-1,2-epoxyundecane or 3-methyl-1,2-undecanediol.
Reduction: 3-Methylundecane.
Substitution: 3-Bromo-1-undecene.
科学的研究の応用
3-Methyl-1-undecene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the production of more complex molecules.
Biology: It serves as a model compound for studying the behavior of alkenes in biological systems.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.
Industry: It is used in the manufacture of lubricants, surfactants, and other specialty chemicals.
作用機序
The mechanism of action of 3-methyl-1-undecene in chemical reactions typically involves the interaction of the double bond with various reagents. For example, in oxidation reactions, the double bond reacts with oxidizing agents to form epoxides or diols. In hydrogenation, the double bond is reduced to a single bond, converting the alkene to an alkane. The molecular targets and pathways involved depend on the specific reaction and conditions used.
類似化合物との比較
3-Methyl-1-undecene can be compared with other similar compounds such as:
2-Methyl-1-undecene: This compound has the methyl group attached to the second carbon instead of the third. It exhibits similar reactivity but may have different physical properties.
1-Undecene: This is a straight-chain alkene without any branching. It is less sterically hindered and may react differently in certain conditions.
3-Methylundecane: This is the fully saturated version of this compound, lacking the double bond and thus being less reactive.
The uniqueness of this compound lies in its specific structure, which influences its reactivity and the types of products it can form in chemical reactions.
特性
CAS番号 |
18435-37-5 |
|---|---|
分子式 |
C12H24 |
分子量 |
168.32 g/mol |
IUPAC名 |
3-methylundec-1-ene |
InChI |
InChI=1S/C12H24/c1-4-6-7-8-9-10-11-12(3)5-2/h5,12H,2,4,6-11H2,1,3H3 |
InChIキー |
LGTWOHHRJHHWCO-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCC(C)C=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


